molecular formula C14H6F4O2 B13917039 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione CAS No. 223707-22-0

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione

Cat. No.: B13917039
CAS No.: 223707-22-0
M. Wt: 282.19 g/mol
InChI Key: ZDXXQKFXZDPNLI-UHFFFAOYSA-N
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Description

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione is a compound belonging to the class of aryl diketones. It is characterized by the presence of two 3,5-difluorophenyl groups attached to an ethane-1,2-dione backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with ethyl oxalate in the presence of a base, followed by oxidation to yield the desired diketone . The reaction conditions typically include:

    Reagents: 3,5-difluorobenzaldehyde, ethyl oxalate, base (e.g., sodium ethoxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Oxidizing Agent: Potassium permanganate or similar oxidizing agents

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

Mechanism of Action

The mechanism of action of 1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(3,5-difluorophenyl)ethane-1,2-dione is unique due to the presence of fluorine atoms at the 3 and 5 positions of the phenyl rings.

Properties

CAS No.

223707-22-0

Molecular Formula

C14H6F4O2

Molecular Weight

282.19 g/mol

IUPAC Name

1,2-bis(3,5-difluorophenyl)ethane-1,2-dione

InChI

InChI=1S/C14H6F4O2/c15-9-1-7(2-10(16)5-9)13(19)14(20)8-3-11(17)6-12(18)4-8/h1-6H

InChI Key

ZDXXQKFXZDPNLI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(=O)C(=O)C2=CC(=CC(=C2)F)F

Origin of Product

United States

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